Cas no 480438-73-1 (5-Fluoro-2-propoxyphenylboronic acid)

5-Fluoro-2-propoxyphenylboronic acid is a boronic acid derivative commonly employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl compounds. Its fluorine and propoxy substituents enhance reactivity and selectivity in palladium-catalyzed transformations, making it valuable for pharmaceutical and agrochemical applications. The compound exhibits good stability under standard handling conditions and demonstrates compatibility with a range of functional groups. Its well-defined structure ensures consistent performance in complex coupling reactions, contributing to high yields and purity in target molecules. Suitable for use in both research and industrial settings, it serves as a versatile building block in organic synthesis.
5-Fluoro-2-propoxyphenylboronic acid structure
480438-73-1 structure
商品名:5-Fluoro-2-propoxyphenylboronic acid
CAS番号:480438-73-1
MF:C9H12BO3F
メガワット:197.99918
MDL:MFCD05664233
CID:828896
PubChem ID:24880255

5-Fluoro-2-propoxyphenylboronic acid 化学的及び物理的性質

名前と識別子

    • (5-Fluoro-2-propoxyphenyl)boronic acid
    • 5-Fluoro-2-(trifluoroethoxy)phenylboronic acid
    • 5-FLUORO-2-PROPOXYPHENYLBORONIC ACID
    • BS-22560
    • SCHEMBL263259
    • 480438-73-1
    • TVQRNJJJJCUOLL-UHFFFAOYSA-N
    • AKOS009319644
    • MFCD05664233
    • (5-Fluoro-2-propoxyphenyl)boronicacid
    • DTXSID70584286
    • (5-Fluoro-2-propoxy-phenyl)boronic acid
    • 5-fluoro-2-propoxyphenyl boronic acid
    • AB22332
    • D71337
    • CS-0174943
    • 5-Fluoro-2-propoxyphenylboronic acid
    • MDL: MFCD05664233
    • インチ: InChI=1S/C9H12BFO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3
    • InChIKey: TVQRNJJJJCUOLL-UHFFFAOYSA-N
    • ほほえんだ: CCCOC1=C(C=C(C=C1)F)B(O)O

計算された属性

  • せいみつぶんしりょう: 198.08600
  • どういたいしつりょう: 198.0863526g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 49.7Ų

じっけんとくせい

  • 密度みつど: 1.18
  • ゆうかいてん: 86-91 °C (lit.)
  • ふってん: 355°C at 760 mmHg
  • フラッシュポイント: 168.5°C
  • 屈折率: 1.498
  • PSA: 49.69000
  • LogP: 0.29430

5-Fluoro-2-propoxyphenylboronic acid セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3

5-Fluoro-2-propoxyphenylboronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

5-Fluoro-2-propoxyphenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB271534-250 mg
5-Fluoro-2-propoxyphenylboronic acid; 98%
480438-73-1
250mg
€84.50 2023-06-22
TRC
F598588-50mg
5-Fluoro-2-propoxyphenylboronic acid
480438-73-1
50mg
$75.00 2023-05-18
Fluorochem
228394-250mg
5-Fluoro-2-propoxyphenyl)boronic acid
480438-73-1 95%
250mg
£32.00 2022-02-28
Aaron
AR003CN1-5g
(5-Fluoro-2-propoxyphenyl)boronic acid
480438-73-1 98%
5g
$237.00 2025-01-22
abcr
AB271534-10g
5-Fluoro-2-propoxyphenylboronic acid, 98%; .
480438-73-1 98%
10g
€676.40 2025-02-20
Aaron
AR003CN1-25g
(5-Fluoro-2-propoxyphenyl)boronic acid
480438-73-1 98%
25g
$710.00 2025-03-19
Crysdot LLC
CD12068843-25g
(5-Fluoro-2-propoxyphenyl)boronic acid
480438-73-1 95+%
25g
$471 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1245613-25g
(5-Fluoro-2-propoxyphenyl)boronic acid
480438-73-1 98%
25g
¥6299.00 2024-05-12
eNovation Chemicals LLC
D395902-10g
5-fluoro-2-(2,2,2-trifluoroethoxy)phenylboronicacid
480438-73-1 95%
10g
$340 2025-03-03
eNovation Chemicals LLC
D395902-10g
5-fluoro-2-(2,2,2-trifluoroethoxy)phenylboronicacid
480438-73-1 95%
10g
$340 2024-08-03

5-Fluoro-2-propoxyphenylboronic acid 関連文献

5-Fluoro-2-propoxyphenylboronic acidに関する追加情報

5-Fluoro-2-propoxyphenylboronic Acid (CAS No. 480438-73-1): A Comprehensive Guide

5-Fluoro-2-propoxyphenylboronic acid (CAS No. 480438-73-1) is a specialized boronic acid derivative widely used in organic synthesis, pharmaceutical research, and material science. This compound belongs to the class of arylboronic acids, which are known for their versatility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. The presence of both fluoro and propoxy substituents on the phenyl ring enhances its reactivity and selectivity, making it a valuable building block for drug discovery and advanced materials.

The molecular formula of 5-Fluoro-2-propoxyphenylboronic acid is C9H12BFO3, with a molecular weight of 198.00 g/mol. Its unique structure combines a boronic acid functional group (-B(OH)2) with a fluorinated aromatic ring, offering distinct electronic and steric properties. Researchers often seek this compound for its ability to facilitate C-C bond formation in complex molecular architectures, particularly in the synthesis of biaryl compounds and heterocyclic scaffolds.

One of the most common applications of 5-Fluoro-2-propoxyphenylboronic acid is in the development of pharmaceutical intermediates. Its reactivity in palladium-catalyzed coupling reactions makes it indispensable for constructing active pharmaceutical ingredients (APIs) targeting various therapeutic areas. Recent studies highlight its use in synthesizing compounds with potential anti-inflammatory, antimicrobial, and anticancer properties, aligning with the growing demand for novel drug candidates in precision medicine.

In addition to pharmaceutical applications, 5-Fluoro-2-propoxyphenylboronic acid plays a role in material science. Its incorporation into polymers and organic electronic materials can modulate properties such as conductivity, luminescence, and thermal stability. Researchers are exploring its use in OLEDs (organic light-emitting diodes) and sensor technologies, where its fluorinated aromatic system contributes to enhanced performance and durability.

The synthesis of 5-Fluoro-2-propoxyphenylboronic acid typically involves halogen-lithium exchange followed by reaction with a boronic ester, or direct borylation of the corresponding aryl halide. Purification methods often include recrystallization or column chromatography to achieve high purity levels (>95%), which is critical for its use in sensitive applications. Storage recommendations usually suggest keeping the compound in a cool, dry place under inert atmosphere to prevent degradation.

Market trends indicate increasing demand for 5-Fluoro-2-propoxyphenylboronic acid, driven by advancements in drug discovery and green chemistry. As pharmaceutical companies invest more in targeted therapies and personalized medicine, the need for specialized boronic acid derivatives continues to grow. Furthermore, the compound's role in sustainable synthesis aligns with the industry's shift toward environmentally friendly processes, making it a subject of interest for both academic and industrial researchers.

Quality control for 5-Fluoro-2-propoxyphenylboronic acid typically involves analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for research and industrial applications. Suppliers often provide detailed certificates of analysis (CoA) and material safety data sheets (MSDS) to support proper handling and regulatory compliance.

For researchers working with 5-Fluoro-2-propoxyphenylboronic acid, it's important to consider its solubility characteristics. The compound is generally soluble in common organic solvents like THF, DMSO, and dichloromethane, but has limited solubility in water. This property influences its application in various reaction conditions and formulation development.

Looking ahead, the future of 5-Fluoro-2-propoxyphenylboronic acid appears promising as new applications emerge in bioconjugation chemistry and diagnostic probe development. Its ability to form stable complexes with diols and other functional groups makes it valuable for sensor design and biomarker detection. These expanding applications position the compound as a key player in both life sciences and advanced materials research.

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Amadis Chemical Company Limited
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